3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Description
Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-3-yl group and at position 5 with a propan-1-amine chain. This structure combines the electron-deficient oxadiazole ring with the hydrogen-bonding capability of the pyridine and primary amine groups, making it a versatile scaffold for medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-5-1-4-9-13-10(14-15-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKZZFHFOJKDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(pyridin-3-yl)propanoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the reduction of the oxadiazole derivative to obtain the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₁H₁₃N₄O
- Molecular Weight : ~217.25 g/mol (estimated based on analogs) .
- Solubility : Likely polar due to the amine and pyridine groups; hydrochloride salts (common in analogs) enhance aqueous solubility .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural analogs with variations in the aryl/heteroaryl group attached to the 1,2,4-oxadiazole core:
Pharmacological and Physicochemical Comparisons
A. Pyridine Positional Isomers
- Pyridin-3-yl vs. Pyridin-2-yl : The position of the pyridine nitrogen significantly impacts electronic properties and target interactions. Pyridin-3-yl may favor hydrogen bonding with receptors in the CNS, while pyridin-2-yl analogs show reduced commercial viability .
- Biological Activity : Pyridin-3-yl derivatives are frequently explored in anticancer and neuropharmacology studies, as seen in related oxadiazole-triazole hybrids .
B. Heterocyclic Substituents
C. Alkyl Chain Modifications
- Methylthio vs. Primary Amine: The methylthio substitution in increases molecular weight and lipophilicity (logP ~2.5 vs.
Biological Activity
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound featuring a pyridine ring and a 1,2,4-oxadiazole moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The following sections present an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C10H9N3O3 |
| Molecular Weight | 189.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 876716-11-9 |
Anticancer Activity
Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. A study indicated that compounds containing the oxadiazole ring demonstrated growth inhibition against various cancer cell lines. For instance, the compound was tested against the National Cancer Institute's 60 human cancer cell lines panel with notable results:
| Cell Line | GI50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 0.49 |
| LNCaP (Prostate) | 11.0 |
| HeLa (Cervical) | 2.58 |
These findings suggest that this compound may possess selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. A review highlighted that oxadiazole derivatives exhibited activity against various bacterial strains and fungi. In vitro tests showed:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results imply that the compound could be effective against common bacterial infections and fungal pathogens .
The biological activities of 1,2,4-oxadiazoles are often attributed to their ability to interact with specific biological targets. Studies have suggested that these compounds can inhibit various enzymes such as:
- Histone Deacetylases (HDACs) : Involved in regulating gene expression.
- Carbonic Anhydrases (CAs) : Enzymes that catalyze the interconversion of carbon dioxide and water to bicarbonate and protons.
By inhibiting these enzymes, oxadiazoles can disrupt cellular processes leading to apoptosis in cancer cells or inhibit microbial growth .
Case Studies
A notable case study involved the synthesis of a series of oxadiazole derivatives where one derivative showed remarkable selectivity towards tumor cells over normal cells. This derivative had an IC50 value significantly lower than those observed for other compounds tested against the same panel of cancer cell lines.
Q & A
Q. Stepwise troubleshooting :
Repurification : Eliminate solvent or unreacted precursor residues via recrystallization or HPLC.
2D-NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons/carbons .
Isotopic labeling : Use deuterated analogs to confirm assignments for labile protons (e.g., NH2 groups).
X-ray crystallography : Resolve structural ambiguities by comparing experimental bond lengths/angles with crystallographic data (e.g., Acta Crystallographica reports for related oxadiazoles) .
(Advanced) How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Q. DoE workflow :
Factor selection : Temperature, solvent ratio, catalyst loading.
Response variables : Yield, purity, reaction time.
Central Composite Design : Test 3–5 levels per factor to model interactions.
For example, a 2^3 factorial design for S-alkylation reactions revealed methanol/water (4:1) as optimal for balancing solubility and reactivity . Statistical tools (e.g., ANOVA) validate significance.
(Basic) What safety protocols are critical for handling this compound?
Q. Hazard mitigation :
- Respiratory protection : Use NIOSH-approved N95 masks for airborne particles; fume hoods for ventilation .
- Dermal protection : Nitrile gloves and chemical-resistant lab coats prevent skin contact.
- Emergency measures : Eyewash stations and safety showers must be accessible. In case of exposure, rinse with water for 15 minutes and seek medical evaluation .
(Advanced) What analytical techniques detect degradation products during stability studies?
Q. Stability-indicating methods :
- HPLC-PDA/MS : Monitor hydrolytic or oxidative degradation (e.g., oxadiazole ring cleavage under acidic conditions).
- Forced degradation : Expose the compound to heat (40–60°C), UV light, and varying pH.
- Mass fragmentation patterns : Compare degradation peaks with known pathways (e.g., loss of pyridinyl groups at m/z ~79) .
(Basic) How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?
Q. Solubility screening :
- Phase solubility analysis : Test in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
- DMSO stock solutions : Prepare 10 mM stocks for in vitro assays, diluted with PBS to ≤1% DMSO .
- LogP determination : Estimated via reverse-phase HPLC (C18 column) to assess lipophilicity .
(Advanced) How do structural modifications (e.g., pyridinyl substitution) impact biological activity?
Q. Structure-Activity Relationship (SAR) strategies :
- Electron-withdrawing groups : Enhance oxadiazole ring stability and antimicrobial potency.
- Positional isomerism : 3-Pyridinyl substitution (vs. 4-pyridinyl) improves hydrogen bonding with target enzymes .
- Alkyl chain length : Propylamine moieties balance hydrophobicity and cellular uptake. Validate via MIC assays against Gram-positive bacteria .
(Advanced) What regulatory guidelines govern preclinical toxicity studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
